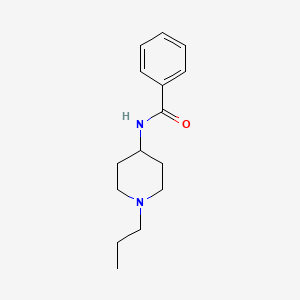

N-(1-propylpiperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-propylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-10-17-11-8-14(9-12-17)16-15(18)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKBFIUKPSXKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propylpiperidin-4-yl)benzamide typically involves the reaction of 1-propylpiperidine with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

N-(1-propylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzamide derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the induction of target genes involved in cellular adaptation to hypoxia. This activation promotes the expression of proteins such as p21 and cleaved caspase-3, which play roles in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Substituent Effects on the Piperidine Ring

The nature of the substituent on the piperidine ring significantly influences pharmacological properties:

| Compound Name | Substituent on Piperidine | Key Features | Biological Implications | Reference |

|---|---|---|---|---|

| N-(1-Propylpiperidin-4-yl)benzamide | Propyl | Moderate lipophilicity; potential CNS activity | Hypothesized receptor affinity | - |

| 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide | Isopropyl | Increased steric bulk | Enhanced selectivity in receptor binding | |

| 4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | Methyl | Reduced steric hindrance; methoxy group enhances electronic interactions | Improved metabolic stability |

Key Findings :

- Propyl vs. Isopropyl : The isopropyl group in ’s compound may improve selectivity due to steric effects, whereas the propyl group in the target compound balances lipophilicity and flexibility for membrane penetration .

Aromatic and Heterocyclic Modifications

Variations in the benzamide moiety or additional heterocycles alter target interactions:

| Compound Name | Aromatic/Heterocyclic Features | Unique Attributes | Reference |

|---|---|---|---|

| N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide | Pyridine-pyrrole hybrid | Cyclopropyl enhances steric/electronic effects; pyrrole enables π-π stacking | |

| N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | Thiazole ring with dimethylphenyl | Thiazole improves metabolic stability; dimethylphenyl increases hydrophobicity | |

| 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide | Sulfamoyl and ethoxythiazole | Sulfamoyl group enhances enzyme inhibition; thiazole aids in target specificity |

Key Findings :

- Pyridine-Pyrrole Hybrid () : The cyclopropyl group introduces conformational rigidity, while the pyrrole ring facilitates interactions with hydrophobic pockets .

- Thiazole Derivatives () : Thiazole rings improve metabolic stability and enable hydrogen bonding, whereas sulfamoyl groups in enhance enzyme inhibition via polar interactions .

Functional Group Contributions

Specific functional groups critically influence activity and pharmacokinetics:

| Compound Name | Functional Groups | Impact on Properties | Reference |

|---|---|---|---|

| N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide | Dichloro substitution | Increased halogen bonding with target proteins | |

| 4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide | Methylsulfanyl and nitro groups | Nitro group enhances electron-withdrawing effects; sulfanyl improves solubility | |

| N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide | Isothiazolidine dioxide | Sulfone group stabilizes interactions with charged residues |

Key Findings :

- Halogen Substitution () : Chlorine atoms in dichlorobenzamide enhance binding affinity through halogen bonding .

- Sulfone Groups () : The 1,1-dioxidoisothiazolidine group in improves stability and interaction with polar active sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-propylpiperidin-4-yl)benzamide?

- Methodology :

- Step 1 : React 1-propylpiperidin-4-amine with benzoyl chloride or activated benzamide derivatives (e.g., using HBTU as a coupling agent) in anhydrous solvents like acetonitrile or dichloromethane (DCM) under nitrogen .

- Step 2 : Purify the crude product via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol.

- Characterization : Confirm structure using (e.g., δ 7.74 ppm for aromatic protons) and (e.g., 167.3 ppm for carbonyl carbons) . Mass spectrometry (ESI-MS) can verify molecular weight (e.g., m/z 488.6 [M+H]) .

Q. How should researchers handle this compound to ensure safety and stability?

- Handling Protocols :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as similar benzamides are classified for acute toxicity and irritation .

- Work in a fume hood to minimize inhalation of aerosols.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest no decomposition under inert atmospheres (argon) for ≥6 months .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Assign proton environments (e.g., piperidinyl methylene at δ 2.78–2.30 ppm) and carbon types (e.g., quaternary carbons at δ 167.3 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns via ESI-MS or GC-MS .

- Thermal Analysis : Use TGA/DSC to assess decomposition temperatures (e.g., >160°C) and crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across assays?

- Strategies :

- Dose-Response Analysis : Perform IC determinations in triplicate to identify assay-specific variability (e.g., discrepancies in enzyme inhibition vs. cell-based assays) .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .

- Solubility Checks : Ensure compound solubility in assay buffers (e.g., DMSO stock ≤0.1% v/v) to avoid false negatives .

Q. What crystallographic strategies optimize structural elucidation of this compound?

- Crystallization : Use vapor diffusion with solvents like 2-propanol/water mixtures. Slow cooling (0.1°C/min) enhances crystal quality .

- Data Collection/Refinement : Employ SHELXL for small-molecule refinement. Resolve twinning or disorder using SHELXD for structure solution .

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Design Principles :

- Substituent Variation : Modify the benzamide aromatic ring (e.g., add fluoro or methoxy groups) or piperidinyl chain (e.g., alkyl chain length) .

- Biological Testing : Screen derivatives against target enzymes (e.g., PARP-1 for cancer) using fluorescence-based assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What analytical approaches validate the purity of this compound in complex matrices?

- HPLC/UPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to achieve baseline separation (resolution >1.5) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

- Residual Solvent Analysis : Quantify DMSO or ethanol via GC-FID, adhering to ICH Q3C guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.